Sensory Profile: Unique Nutty, Roasted, and Peanut Nuance vs. Other Alkylpyrazines
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is characterized by a distinct nutty, roasted, peanut, and earthy aroma, with specific descriptors including 'hazelnut,' 'musty,' and 'peanut' . In contrast, the related analog 5,6,7,8-tetrahydroquinoxaline, while sharing a nutty base, is primarily described as 'musty, nutty, cheesy' and lacks the strong peanut and roasted character [1]. The simpler pyrazine 2,5-dimethylpyrazine is described as 'cocoa, roasted nut, woody,' lacking the earthy peanut specificity [2]. This distinct and nuanced aroma profile is critical for formulators aiming to replicate specific natural food flavors like palm sugar, roasted peanuts, or coffee.
| Evidence Dimension | Sensory Descriptors |
|---|---|
| Target Compound Data | Nutty, roasted, peanut, earthy, hazelnut, musty |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoxaline: Musty, nutty, cheesy; 2,5-Dimethylpyrazine: Cocoa, roasted nut, woody |
| Quantified Difference | Qualitative sensory difference; Target compound exhibits a unique peanut/roasted nuance not present in comparators. |
| Conditions | Organoleptic evaluation at 0.10% in dipropylene glycol |
Why This Matters
This sensory differentiation justifies the procurement of the specific compound to achieve targeted roasted peanut or coffee flavor profiles, which generic 'nutty pyrazine' alternatives cannot reliably provide.
- [1] Pherobase. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. Odour: Musty, Nutty, Cheesy. Retrieved from http://pherobase.com/database/kovats/kovats-detail-5,6,7,8-Tetrahydroquinoxaline.php View Source
- [2] Pherobase. (n.d.). 2,5-Dimethylpyrazine. Odour: Cocoa, Roasted nut, Woody. Retrieved from http://pherobase.com/database/kovats/kovats-detail-2,5-Dimethylpyrazine.php View Source
